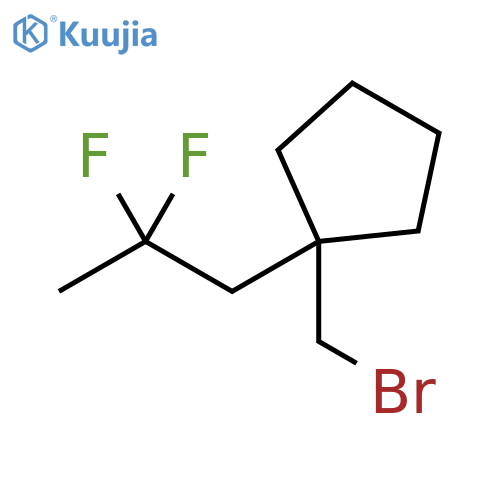Cas no 2138240-06-7 (Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)-)

2138240-06-7 structure
商品名:Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)-
CAS番号:2138240-06-7
MF:C9H15BrF2
メガワット:241.11620926857
CID:5288478
Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)-
-
- インチ: 1S/C9H15BrF2/c1-8(11,12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3
- InChIKey: YWPMZNUCVHADRJ-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CC(F)(F)C)CCCC1
Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-678880-0.1g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 0.1g |
$1459.0 | 2023-03-11 | ||
| Enamine | EN300-678880-1.0g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-678880-10.0g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 10.0g |
$7128.0 | 2023-03-11 | ||
| Enamine | EN300-678880-0.05g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 0.05g |
$1393.0 | 2023-03-11 | ||
| Enamine | EN300-678880-2.5g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 2.5g |
$3249.0 | 2023-03-11 | ||
| Enamine | EN300-678880-5.0g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 5.0g |
$4806.0 | 2023-03-11 | ||
| Enamine | EN300-678880-0.25g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 0.25g |
$1525.0 | 2023-03-11 | ||
| Enamine | EN300-678880-0.5g |
1-(bromomethyl)-1-(2,2-difluoropropyl)cyclopentane |
2138240-06-7 | 0.5g |
$1591.0 | 2023-03-11 |
Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)- 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2138240-06-7 (Cyclopentane, 1-(bromomethyl)-1-(2,2-difluoropropyl)-) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
